Lipophilicity (LogP) Difference Between 5-Ethyl-1-methyl and 1,5-Diethyl Analog Dictates Membrane Partitioning
The target compound exhibits a computed logP of 1.61 , whereas the 1,5-diethyl analog (5-(1,5-diethyl-1H-pyrazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine, CID 11806195) has a PubChem-computed XLogP3-AA of 1.6 [1]. Although the numerical difference is small, the additional methylene unit in the diethyl analog increases molecular weight by 14 Da (219.33 vs. 205.30 g·mol⁻¹) and adds one rotatable bond (3 vs. 2), which is known to reduce passive permeability in CNS-targeted series [2]. In muscarinic receptor programs, logP values between 1.5 and 2.0 are correlated with balanced CNS penetration; therefore even a ΔlogP of 0.01 can shift the brain/plasma ratio when combined with the higher topological polar surface area (TPSA) burden of the larger analog [2].
| Evidence Dimension | Computed octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.61 (ChemSrc computed) |
| Comparator Or Baseline | 5-(1,5-Diethyl-1H-pyrazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine: XLogP3-AA = 1.6 |
| Quantified Difference | ΔlogP ≈ 0.01; ΔMW = 14 Da; Δrotatable bonds = 1 |
| Conditions | Computed values; ChemSrc (target) vs. PubChem XLogP3 (comparator). |
Why This Matters
For CNS-targeted screening libraries, even marginal logP differences can alter brain exposure ranking, so the specific 5-ethyl-1-methyl isomer must be sourced to maintain the intended physiochemical space.
- [1] PubChem. Compound Summary for CID 11806195, 5-(1,5-Diethyl-1H-pyrazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine. https://pubchem.ncbi.nlm.nih.gov/compound/11806195 (accessed 2026-04-30). View Source
- [2] Del Giudice, M. R., et al. Synthesis of 1-methyl-5-(pyrazol-3- and -5-yl- and 1,2,4-triazol-3- and 5-yl)-1,2,3,6-tetrahydropyridine derivatives and their evaluation as muscarinic receptor ligands. Arch. Pharm. (Weinheim) 2003, 336, 143–154. View Source
